N-(3,4-dimethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
N-(3,4-dimethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a synthetic triazolo-pyrimidine derivative characterized by a fused heterocyclic core. Key structural features include:
- Triazolo[4,5-d]pyrimidine core: A bicyclic system combining triazole and pyrimidine rings.
- 3,4-dimethoxyphenyl group: Linked via a thioacetamide bridge, contributing to steric bulk and electronic effects.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6O3S/c1-30-16-8-7-14(9-17(16)31-2)25-18(29)11-32-21-19-20(23-12-24-21)28(27-26-19)10-13-5-3-4-6-15(13)22/h3-9,12H,10-11H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPJIJFNTLAZLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the fluorobenzyl group through nucleophilic substitution reactions. The final step involves the coupling of the dimethoxyphenyl group with the triazolopyrimidine intermediate under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, the use of advanced purification methods, such as chromatography and crystallization, ensures the removal of impurities and the attainment of the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The triazolopyrimidine moiety is known to interact with various biological targets, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The target compound shares its triazolo-pyrimidine core with several analogs, but substituent differences significantly influence molecular properties. Key comparisons are summarized below:
Table 1: Structural and Molecular Comparison
*Hypothesized based on structural similarity to .
Key Observations:
Core Heterocycle : The target and –8 compounds share the [1,2,3]triazolo[4,5-d]pyrimidine core, while uses a [1,2,4]triazolo[1,5-a]pyrimidine system, which alters ring fusion and electronic properties.
Substituent Effects :
- R1 (Triazolo Group) : The 2-fluorobenzyl group (target and ) may enhance lipophilicity and resistance to oxidative metabolism compared to benzyl () or methyl () groups .
- R2 (Phenyl Group) : The 3,4-dimethoxyphenyl moiety (target) introduces electron-donating methoxy groups, contrasting with the electron-withdrawing chloro-methyl group in or the ethoxy group in .
Biological Activity
N-(3,4-dimethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on available literature.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of various precursors. The general synthetic pathway includes:
- Formation of the Triazolopyrimidine Core : Utilizing 2-fluorobenzyl derivatives and triazole precursors.
- Thioacetylation : Introducing the thioacetamide group to enhance biological activity.
- Final Purification : Employing chromatographic techniques to obtain pure compounds.
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Line Studies : Compounds with similar structural motifs have shown IC50 values in the nanomolar range against A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cell lines. Notably, some derivatives inhibited tubulin polymerization more effectively than established chemotherapeutic agents like combretastatin A-4 .
- Mechanism of Action : The mechanism often involves disruption of microtubule dynamics leading to cell cycle arrest and apoptosis. For instance, cell cycle analysis revealed accumulation in the G2/M phase and subsequent apoptotic cell death through mitochondrial pathways .
Antimicrobial Activity
Compounds within this chemical class have also been evaluated for their antimicrobial properties. For example:
- Cytotoxicity Tests : Preliminary screenings against pathogenic bacteria demonstrated promising antibacterial activity. Compounds were tested against standard strains and showed effective inhibition comparable to established antibiotics .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups (like fluorine) on the aromatic rings significantly enhances anticancer activity by improving binding affinity to target proteins involved in cell proliferation .
- Thioether Linkage : The thioacetyl moiety is essential for maintaining biological activity as it contributes to the overall lipophilicity and interaction with cellular targets.
Case Studies
-
HeLa Cell Study :
- Objective : To evaluate the cytotoxic effects of this compound.
- Methodology : Cells were treated with varying concentrations of the compound.
- Results : Significant inhibition of cell growth was observed at concentrations as low as 60 nM.
-
Zebrafish Model :
- Objective : To assess the in vivo efficacy of the compound.
- Results : The compound demonstrated substantial growth inhibition in zebrafish embryos, indicating potential for further development in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
